molecular formula C21H20O9 B12381401 chrysin 8-C-glucoside

chrysin 8-C-glucoside

Cat. No.: B12381401
M. Wt: 416.4 g/mol
InChI Key: PFJBHVURUOQVHW-VPRICQMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chrysin 8-C-glucoside can be synthesized through enzymatic catalysis or chemical synthesis. The enzymatic method involves the use of specific enzymes to catalyze the reaction between chrysin and glucose . In chemical synthesis, chrysin is reacted with glucose under controlled conditions to form the desired compound . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Chrysin 8-C-glucoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chrysin 8-C-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chrysin 8-C-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Chrysin 8-C-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to chrysin. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-8-14-17(26)18(27)19(28)21(30-14)16-11(24)6-10(23)15-12(25)7-13(29-20(15)16)9-4-2-1-3-5-9/h1-7,14,17-19,21-24,26-28H,8H2/t14-,17-,18+,19-,21+/m1/s1

InChI Key

PFJBHVURUOQVHW-VPRICQMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.